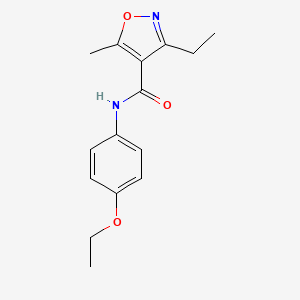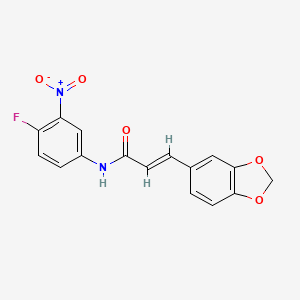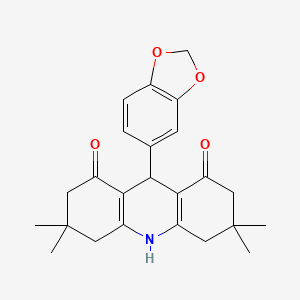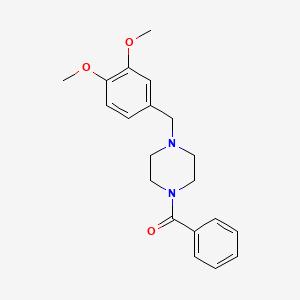
1-(methoxyacetyl)-1,2,3,4-tetrahydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Methoxyacetyl)-1,2,3,4-tetrahydroquinoline, also known as MATQ, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MATQ belongs to the class of tetrahydroquinolines, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 1-(methoxyacetyl)-1,2,3,4-tetrahydroquinoline is not fully understood. However, it is believed that the compound exerts its biological effects through the inhibition of various enzymes and receptors. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function. The compound has also been found to inhibit the activity of histone deacetylases, which are enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. The compound has been shown to increase the levels of acetylcholine in the brain, which is important for cognitive function. This compound has also been found to decrease the levels of pro-inflammatory cytokines, which are involved in the inflammatory response. In addition, the compound has been shown to modulate the activity of various neurotransmitters, including dopamine and serotonin, which are important for mood regulation.
Avantages Et Limitations Des Expériences En Laboratoire
1-(methoxyacetyl)-1,2,3,4-tetrahydroquinoline has several advantages for lab experiments. The compound is readily available, and its synthesis has been optimized to provide a high yield and purity. This compound is also stable under a wide range of conditions, making it suitable for various experimental setups. However, one limitation of this compound is its low solubility in water, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on 1-(methoxyacetyl)-1,2,3,4-tetrahydroquinoline. One area of interest is the development of novel derivatives of this compound with improved biological activity. Another area of research is the investigation of the compound's potential use in the treatment of neurodegenerative disorders. Furthermore, the mechanism of action of this compound needs to be further elucidated to fully understand its biological effects. Finally, the use of this compound in combination with other compounds may provide synergistic effects and improve its therapeutic potential.
Conclusion:
In conclusion, this compound is a heterocyclic compound that has shown promising results in various scientific research applications. The compound exhibits diverse biological activities and has been investigated for its potential use in the treatment of various diseases. This compound has several advantages for lab experiments, but its low solubility in water may limit its use in certain setups. Future research on this compound should focus on the development of novel derivatives, investigation of its mechanism of action, and use in combination with other compounds to improve its therapeutic potential.
Méthodes De Synthèse
1-(methoxyacetyl)-1,2,3,4-tetrahydroquinoline can be synthesized through a multistep process involving the condensation of 2-methyl-1,2,3,4-tetrahydroquinoline with methoxyacetyl chloride in the presence of a base. The resulting product is then subjected to various purification techniques to obtain the final compound in high purity. The synthesis of this compound has been optimized to provide a high yield and purity of the compound, making it suitable for further research.
Applications De Recherche Scientifique
1-(methoxyacetyl)-1,2,3,4-tetrahydroquinoline has shown promising results in various scientific research applications. It has been found to exhibit anticancer, antiviral, and anti-inflammatory properties. The compound has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. In addition, this compound has been studied for its antifungal, antibacterial, and antiparasitic activities.
Propriétés
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-methoxyethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-15-9-12(14)13-8-4-6-10-5-2-3-7-11(10)13/h2-3,5,7H,4,6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBZQTXGWRCNTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-phenyl-4-[(2-pyridinylthio)acetyl]piperazine](/img/structure/B5873220.png)


![5-imino-6-(2-thienylmethylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5873243.png)


![4,6-dimethyl-1-(1-propylbutyl)-1H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B5873260.png)
![N-(2-isopropoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5873282.png)

![1-[(4-ethylphenoxy)acetyl]pyrrolidine](/img/structure/B5873284.png)
![N-[3-(methoxymethyl)phenyl]-3-phenylpropanamide](/img/structure/B5873287.png)
![N-{[ethyl(phenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5873288.png)
![4-(3-nitrophenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline](/img/structure/B5873305.png)
![2-methyl-N-[2-(4-morpholinyl)phenyl]-3-nitrobenzamide](/img/structure/B5873311.png)
